molecular formula C19H19F4NO2 B213709 N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No. B213709
M. Wt: 369.4 g/mol
InChI Key: AIKCAQHNPOZBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which can have various physiological effects, including the inhibition of neurotransmitter release, vasodilation, and immunosuppression.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cardiovascular function. In addition, N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide in laboratory experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively high cost compared to other adenosine receptor antagonists.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide and its effects on various physiological systems.

Synthesis Methods

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and Sonogashira coupling reaction. The most commonly used method involves the Buchwald-Hartwig coupling reaction between 2,6-dimethylaniline and 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl chloride in the presence of a palladium catalyst.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. In addition, N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Molecular Formula

C19H19F4NO2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H19F4NO2/c1-12-5-3-6-13(2)16(12)24-17(25)15-8-4-7-14(9-15)10-26-11-19(22,23)18(20)21/h3-9,18H,10-11H2,1-2H3,(H,24,25)

InChI Key

AIKCAQHNPOZBOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.